molecular formula C25H20N4O3S2 B2494761 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 864939-26-4

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2494761
CAS No.: 864939-26-4
M. Wt: 488.58
InChI Key: KDRDFNZDDLMWPP-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common synthetic route includes the reaction of 4-cyanobenzaldehyde with thiosemicarbazide to form the thiazole core. This intermediate is then reacted with 4-ethyl(phenyl)sulfamoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microbial or cancer cells. The thiazole ring is known to interact with various biological pathways, potentially leading to cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRDFNZDDLMWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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